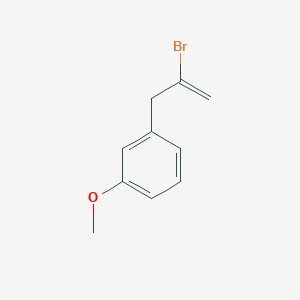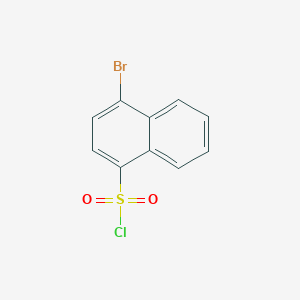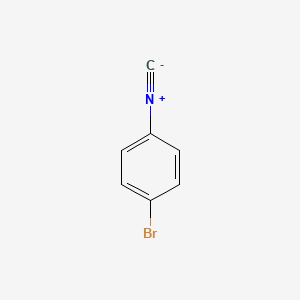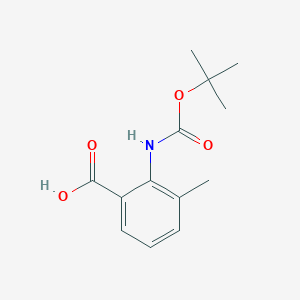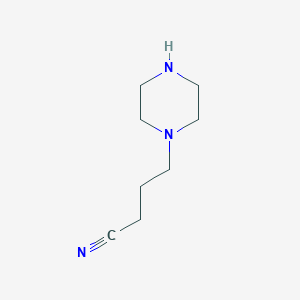
3-(3-Fluoro-4-methylphenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves halogen exchange reactions, as seen in the preparation of 3-Fluoro-4-hexylthiophene, which was synthesized through perbromination followed by bromine/fluorine exchange . Similarly, the synthesis of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was achieved by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in the presence of sodium hydroxide . These methods suggest that the synthesis of 3-(3-Fluoro-4-methylphenyl)-1-propene could potentially be carried out through similar halogen exchange reactions or by direct fluorination of the corresponding methylphenyl compound.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized using techniques such as X-ray diffraction (XRD) and vibrational spectroscopy methods like FT-IR and FT-Raman . These studies reveal that the introduction of fluorine atoms can influence the geometry and electronic distribution within the molecule, affecting its reactivity and physical properties.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions, depending on their functional groups and substitution patterns. For instance, the presence of a fluorine atom can affect the electrophilic and nucleophilic sites within a molecule, as indicated by molecular electrostatic potential (MEP) analysis . The reactivity of such compounds can be further understood by studying their frontier molecular orbitals (HOMO-LUMO) and charge transfer processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are closely related to their molecular structure. The introduction of fluorine atoms can alter the compound's polarity, boiling and melting points, and solubility. The electronic properties, such as oxidation potential and electron density distribution, are also affected, as seen in the case of 3-Fluoro-4-hexylthiophene . Additionally, the presence of fluorine can enhance the material's potential for applications in nonlinear optics due to the calculated first hyperpolarizability, as demonstrated by the studies on related fluorinated compounds .
Applications De Recherche Scientifique
Electronic Properties and Polymerization
- The study of 3-Fluoro-4-hexylthiophene and its derivatives has provided insights into tuning the electronic properties of conjugated polythiophenes, which are crucial for applications in organic electronics and photovoltaics. The synthesis involved complex procedures, including perbromination and bromine/fluorine exchange, highlighting the compound's role in developing advanced materials for electronic devices (Gohier, Frère, & Roncali, 2013).
Antitumor Activity
- Novel pyrimidinyl pyrazole derivatives containing 3-fluoro-5-substituted phenylpiperazinyl groups have shown significant cytotoxicity against various tumor cell lines, underscoring the potential of fluoro-substituted compounds in the development of new anticancer drugs (Naito et al., 2005).
Liquid Crystal Photoalignment
- Compounds derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid, with fluoro-substituents, have demonstrated excellent photoalignment properties for nematic liquid crystals. This research is particularly relevant for the development of liquid crystal displays (LCDs) and other optoelectronic devices (Hegde et al., 2013).
Polymer Synthesis and Properties
- The synthesis of novel copolymers from ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including fluoro-substituted variants, has expanded our understanding of polymer properties. These copolymers have been analyzed for their composition, structure, and thermal decomposition, providing valuable information for the design of high-performance materials (Kharas et al., 2016).
Substituent Effect on Chemical Compounds
- Research on substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds has explored the effects of various substituents on their chemical properties. This work aids in understanding how modifications at the molecular level can influence the behavior of organic compounds, which is crucial for designing drugs and materials with tailored properties (Balaji et al., 2015).
Propriétés
IUPAC Name |
2-fluoro-1-methyl-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-3-4-9-6-5-8(2)10(11)7-9/h3,5-7H,1,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWHLXIDAHDMNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC=C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374614 |
Source


|
| Record name | 3-(3-Fluoro-4-methylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
842124-26-9 |
Source


|
| Record name | 3-(3-Fluoro-4-methylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

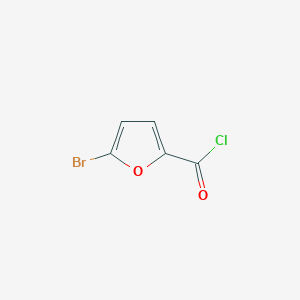

![9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline](/img/structure/B1334076.png)
